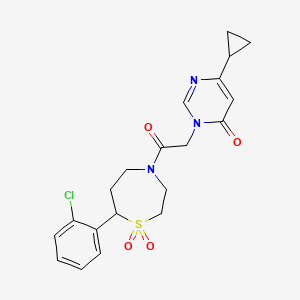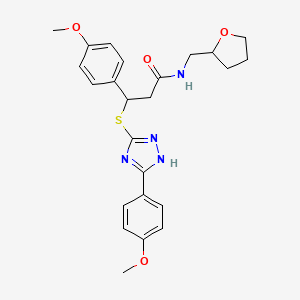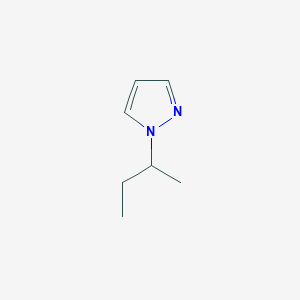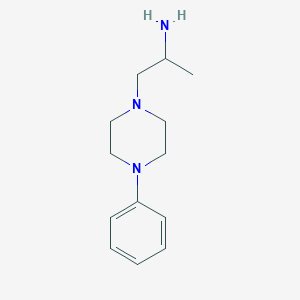![molecular formula C21H18ClN3O4S B2888047 6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline CAS No. 839704-18-6](/img/structure/B2888047.png)
6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a chloro group, a methylsulfonyl group, a p-tolyl group, a pyrazolyl group, and a dioxoloquinoline group . These groups contribute to the overall properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a quinoline ring system, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring. Attached to this system are several other groups including a chloro group, a methylsulfonyl group, a p-tolyl group, and a pyrazolyl group .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the pyrazolyl group could potentially engage in reactions typical of diazines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline system would likely make the compound relatively stable and possibly planar. The different functional groups could also influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Quinoline derivatives are synthesized through various chemical reactions, with a focus on generating heterocyclic compounds that possess significant chemical and biological activities. For instance, synthesis methodologies involving pyrazoloquinoline and pyrazoloquinoxaline derivatives have been developed, showcasing the versatility of quinoline frameworks in accessing a broad range of heterocyclic compounds. Such methodologies often involve cyclization reactions, aminoalkylation, and the introduction of sulfonyl groups to create complex structures with potential pharmacological and material science applications (Nagarajan & Shah, 1992), (Kim et al., 1990).
Biological Activities
Several quinoline derivatives have been explored for their antimicrobial and anticancer activities. Research indicates that specific substitutions on the quinoline ring can lead to compounds with potent biological activities. For example, certain sulfonylquinoxaline derivatives have shown promising antibacterial and antifungal properties, hinting at the potential for these compounds to be developed into new therapeutic agents (Ammar et al., 2020). Additionally, some quinoline compounds have been identified to possess antiproliferative activities against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Pirol et al., 2014).
properties
IUPAC Name |
6-chloro-7-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-12-3-5-13(6-4-12)17-9-18(25(24-17)30(2,26)27)15-7-14-8-19-20(29-11-28-19)10-16(14)23-21(15)22/h3-8,10,18H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQPXVLLGDNVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)


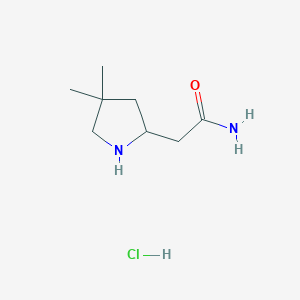
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)
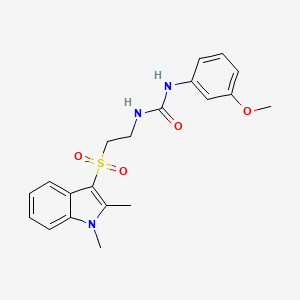
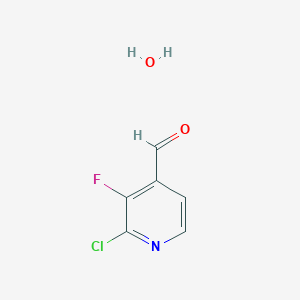
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2887982.png)
